N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[(2-methylpropyl)amino]-1,3-thiazole-4-carboxamide
Description
Properties
Molecular Formula |
C13H17N5OS2 |
|---|---|
Molecular Weight |
323.4 g/mol |
IUPAC Name |
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(2-methylpropylamino)-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C13H17N5OS2/c1-7(2)5-14-12-15-9(6-20-12)10(19)16-13-18-17-11(21-13)8-3-4-8/h6-8H,3-5H2,1-2H3,(H,14,15)(H,16,18,19) |
InChI Key |
RPUNVVJJVCMEMX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC1=NC(=CS1)C(=O)NC2=NN=C(S2)C3CC3 |
Origin of Product |
United States |
Preparation Methods
Retrosynthetic Analysis
Strategic Disconnections
The retrosynthetic analysis of N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[(2-methylpropyl)amino]-1,3-thiazole-4-carboxamide reveals logical disconnections that guide the synthetic strategy. The most evident disconnection is at the carboxamide linkage, which divides the molecule into two key components: the 5-cyclopropyl-1,3,4-thiadiazole moiety and the 2-[(2-methylpropyl)amino]-1,3-thiazole-4-carboxylic acid fragment.
The synthesis can therefore be approached through the preparation of these individual components followed by their coupling and subsequent transformation to achieve the (2E)-ylidene configuration. Each component requires distinct synthetic pathways, leveraging established methods for heterocycle formation and functionalization.
Building Block Identification
The key building blocks for the synthesis include:
5-Cyclopropyl-1,3,4-thiadiazol-2-amine: This serves as a critical intermediate, which can be prepared from cyclopropanecarboxylic acid and thiosemicarbazide.
2-[(2-methylpropyl)amino]-1,3-thiazole-4-carboxylic acid: This component requires a controlled synthesis to establish the appropriate substitution pattern on the thiazole ring.
Coupling reagents: Various activating agents for the carboxamide formation, including carbodiimides or acid chloride-generating reagents.
Reagents for ylidene formation: Specialized reagents to establish the (2E)-configuration at the thiadiazole moiety.
The identification of these building blocks allows for a systematic approach to the synthesis, addressing each structural element sequentially.
Synthesis of Key Intermediates
Preparation of 5-Cyclopropyl-1,3,4-thiadiazol-2-amine
Classical POCl₃-Mediated Cyclization
The synthesis of 5-cyclopropyl-1,3,4-thiadiazol-2-amine can be accomplished through the cyclodehydration of cyclopropanecarboxylic acid with thiosemicarbazide using phosphorus oxychloride (POCl₃) as the dehydrating agent. This approach is adapted from the general method described for the synthesis of 5-aryl-1,3,4-thiadiazole-2-amine derivatives.
The procedure involves:
- A mixture of cyclopropanecarboxylic acid (3.00 mmol) and POCl₃ (10 mL) is stirred for 20 minutes at room temperature
- Thiosemicarbazide (3.00 mmol) is added to the mixture
- The resulting mixture is heated at 80-90°C for one hour under stirring
- After cooling in an ice bath, water (40 mL) is carefully added, and the resulting suspension is refluxed for 4 hours
- The mixture is cooled and basified to pH 8 using 50% sodium hydroxide solution
- The solid obtained is filtered and recrystallized from an appropriate solvent
This method typically provides moderate to good yields of the thiadiazole intermediate, although the use of toxic POCl₃ presents safety and environmental concerns.
Modern Polyphosphate Ester (PPE) Method
A more environmentally friendly approach utilizes polyphosphate ester (PPE) as an alternative to POCl₃. This method, described in recent literature, offers advantages in terms of reduced toxicity and milder reaction conditions.
The PPE-mediated synthesis involves:
- Heating a mixture of cyclopropanecarboxylic acid (5 mmol) in polyphosphate ester (20 g) and chloroform (30 mL) to 60°C
- Adding thiosemicarbazide (5 mmol) to the heated mixture
- Refluxing the reaction mixture for 10 hours
- Adding water (15 mL) and neutralizing the residual PPE with sodium bicarbonate
- Isolating the product by filtration or extraction
The reaction proceeds through the formation of a 2-acylhydrazine-1-carbothioamide intermediate, which undergoes cyclodehydration to yield the thiadiazole. This method has been shown to work effectively for various carboxylic acids, suggesting its applicability to cyclopropanecarboxylic acid.
Table 1: Comparison of Methods for 5-Cyclopropyl-1,3,4-thiadiazol-2-amine Synthesis
| Method | Reagents | Conditions | Advantages | Limitations | Expected Yield |
|---|---|---|---|---|---|
| POCl₃-Mediated | Cyclopropanecarboxylic acid, Thiosemicarbazide, POCl₃ | 80-90°C, 1h; then reflux with water, 4h | Established methodology, Often higher yields | Toxic reagents, Harsh conditions | 60-75% |
| PPE-Mediated | Cyclopropanecarboxylic acid, Thiosemicarbazide, PPE, Chloroform | 60°C, 10h | Milder conditions, Reduced toxicity, One-pot procedure | Longer reaction time, May require optimization | 45-70% |
Synthesis of 2-[(2-methylpropyl)amino]-1,3-thiazole-4-carboxylic acid
The preparation of 2-[(2-methylpropyl)amino]-1,3-thiazole-4-carboxylic acid requires a different synthetic approach, focusing on the construction of the thiazole ring with appropriate substitution patterns.
Thiazole Ring Formation
The thiazole core can be constructed using classical Hantzsch thiazole synthesis or modifications thereof. A typical approach involves:
- Preparation of an α-haloketone or α-halocarbonyl compound, such as ethyl bromopyruvate
- Reaction with a thiourea derivative to form a 2-amino-thiazole-4-carboxylic acid ester
- Subsequent functionalization to introduce the 2-methylpropyl amino group
The specific procedure can be adapted from similar syntheses reported for aminothiazole derivatives:
- Ethyl bromopyruvate (1 equivalent) is reacted with thiourea (1 equivalent) in ethanol at 50-60°C for 2-3 hours
- The resulting 2-amino-thiazole-4-carboxylic acid ethyl ester is isolated
- The 2-amino group is selectively alkylated with 2-methylpropyl bromide or through reductive amination with isobutyraldehyde
- The ester group is hydrolyzed using aqueous base (NaOH or KOH) followed by acidification to yield the free carboxylic acid
Alternative Approaches
An alternative approach could involve the use of isothiocyanates:
- Reaction of 2-methylpropylamine with carbon disulfide and a base to form 2-methylpropylisothiocyanate
- Cyclization with bromopyruvic acid or its derivatives to directly form the 2-[(2-methylpropyl)amino]-thiazole-4-carboxylic acid
These methods can be optimized based on reagent availability and specific requirements for functional group compatibility.
Coupling and Formation of Target Compound
Carboxamide Formation Strategies
The formation of the carboxamide linkage between the 5-cyclopropyl-1,3,4-thiadiazol-2-amine and 2-[(2-methylpropyl)amino]-1,3-thiazole-4-carboxylic acid components is a critical step in the synthesis. Several methodologies can be employed:
Carbodiimide Coupling
This widely used approach utilizes carbodiimide reagents to activate the carboxylic acid:
- The 2-[(2-methylpropyl)amino]-1,3-thiazole-4-carboxylic acid (1 equivalent) is dissolved in an appropriate solvent (DCM or DMF)
- A carbodiimide coupling agent such as DCC or EDC (1.1-1.2 equivalents) is added, often with a catalytic amount of HOBt or DMAP
- After activation (15-30 minutes), 5-cyclopropyl-1,3,4-thiadiazol-2-amine (1 equivalent) is added
- The reaction is stirred at room temperature for 4-24 hours, monitoring for completion
- The product is isolated through appropriate workup and purification
This method typically proceeds under mild conditions and is compatible with various functional groups.
Acid Chloride Method
The acid chloride approach involves generating a more reactive acylating agent:
- The 2-[(2-methylpropyl)amino]-1,3-thiazole-4-carboxylic acid is converted to an acid chloride using thionyl chloride or oxalyl chloride
- The resulting acid chloride is reacted with 5-cyclopropyl-1,3,4-thiadiazol-2-amine in the presence of a base (pyridine or triethylamine)
- The reaction is typically conducted in anhydrous THF or DCM
- After completion, the product is isolated and purified
From the literature, similar approaches have been successfully employed for the synthesis of 1,3,4-thiadiazol-2-amide derivatives, using acid chlorides in anhydrous THF with sodium hydrogen carbonate for neutralization of liberated hydrogen chloride.
Formation of the (2E)-ylidene Structure
The transformation of the initially formed carboxamide to the (2E)-ylidene structure is a key challenge in the synthesis. The (2E) designation refers to the specific stereochemistry of the C=N bond in the thiadiazol-2(3H)-ylidene moiety.
Based on similar structures reported in the literature, this transformation likely involves:
- Activation of the amide NH to facilitate tautomerization
- Establishment of the C=N bond with controlled stereochemistry
- Stabilization of the resulting ylidene structure
Potential methods include:
- Treatment with dehydrating agents (POCl₃, P₂O₅, or Tf₂O) under controlled conditions
- Use of specific bases to promote tautomerization followed by selective dehydration
- Application of mild oxidizing agents to facilitate the transformation
- Stereoselective reactions to ensure the (E) configuration
The exact conditions would need to be optimized for this specific substrate, considering factors such as functional group compatibility and stereochemical control.
Table 2: Proposed Coupling and Transformation Methods
| Step | Methodology | Reagents | Conditions | Key Considerations |
|---|---|---|---|---|
| Carboxamide Formation (Carbodiimide) | DCC/EDC Coupling | Acid component, DCC/EDC, HOBt, Amine component, DCM or DMF | 0°C to RT, 4-24h | Monitor reaction completion, Potential racemization minimization |
| Carboxamide Formation (Acid Chloride) | Acid Chloride Generation and Coupling | Acid component, SOCl₂ or (COCl)₂, Base, Amine component, THF or DCM | RT to 60°C, 2-4h | Anhydrous conditions, Neutralization of HCl |
| Ylidene Formation | Dehydration/Tautomerization | Appropriate dehydrating agents or bases, Suitable solvent system | Dependent on method | Stereocontrol for (E) configuration |
Complete Synthetic Pathway
Integrating the steps discussed above, a complete synthetic pathway for this compound can be proposed:
- Synthesis of 5-cyclopropyl-1,3,4-thiadiazol-2-amine using either the POCl₃ or PPE method
- Preparation of 2-[(2-methylpropyl)amino]-1,3-thiazole-4-carboxylic acid through thiazole formation and functionalization
- Coupling of the two components via carbodiimide or acid chloride methods to form the carboxamide intermediate
- Transformation of the carboxamide to the (2E)-ylidene structure through controlled dehydration/tautomerization
- Final purification to obtain the target compound
This modular approach allows for optimization of each step independently, facilitating troubleshooting and yield improvement.
Optimization of Reaction Parameters
Critical Parameters and Conditions
The successful synthesis of this compound depends on careful control of several critical parameters:
Temperature Control
Temperature management is crucial throughout the synthesis:
- For the PPE-mediated thiadiazole formation, temperatures must be maintained below 85°C to prevent decomposition and side reactions
- Carbodiimide couplings typically proceed optimally from 0°C (activation) to room temperature (coupling)
- The transformation to the ylidene structure may require precise temperature control to achieve stereoselectivity
Reagent Stoichiometry
Proper reagent ratios significantly impact reaction success:
- For thiadiazole formation using PPE, at least 20 g of PPE per 5 mmol of carboxylic acid is recommended
- Coupling reactions typically benefit from slight excess (1.1-1.2 equivalents) of activating agents
- The transformation to the ylidene structure may require optimization of reagent ratios to maximize yield and stereoselectivity
Reaction Time
Optimal reaction times vary for different steps:
- Thiadiazole formation using PPE typically requires approximately 10 hours of reflux
- Carbodiimide couplings generally reach completion within 4-24 hours, depending on substrate reactivity
- The ylidene formation step may require careful monitoring to determine the optimal reaction duration
Solvent Selection
Appropriate solvents enhance reaction efficiency:
- Chloroform is recommended for PPE-mediated thiadiazole formation, providing a homogeneous reaction mixture and facilitating temperature control
- DCM or DMF are typically effective for carbodiimide couplings
- Anhydrous THF works well for acid chloride couplings
- The ylidene formation may require specific solvents to promote the desired stereochemical outcome
Yield Optimization Strategies
Several strategies can be employed to optimize yields throughout the synthetic pathway:
Reagent Quality : Using freshly prepared or high-purity reagents, particularly for sensitive steps like the formation of acid chlorides or the use of coupling agents
Reaction Monitoring : Employing TLC, HPLC, or other analytical techniques to track reaction progress and determine optimal reaction times
Anhydrous Conditions : Ensuring strict exclusion of moisture for sensitive steps, particularly the coupling reactions and ylidene formation
Temperature Ramping : Implementing controlled temperature programs for critical steps to optimize reactivity while minimizing side reactions
Workup Procedures : Developing efficient extraction and purification protocols to minimize product loss during isolation
Table 3: Optimization Parameters for Key Synthetic Steps
| Synthetic Step | Critical Parameters | Monitoring Methods | Potential Issues | Optimization Strategies |
|---|---|---|---|---|
| Thiadiazole Formation | Temperature (<85°C for PPE), Reagent ratios, Reaction time | TLC, HPLC | Incomplete conversion, Side reactions | Control temperature precisely, Ensure homogeneous mixing, Use optimal PPE:acid ratio |
| Thiazole Synthesis | Reaction temperature, Water exclusion, Reagent purity | TLC, NMR | Regioselectivity issues, Incomplete cyclization | Anhydrous conditions, Monitor reaction progress, Optimize temperature |
| Carboxamide Formation | Activation time, Anhydrous conditions, Base selection | TLC, HPLC | Incomplete coupling, Hydrolysis of activated species | Use fresh reagents, Optimize activation time, Ensure anhydrous conditions |
| Ylidene Formation | Temperature, Reagent selection, Reaction time | TLC, NMR | Stereoselectivity issues, Incomplete conversion | Controlled addition of reagents, Temperature optimization, Selective crystallization |
Purification and Characterization
Purification Techniques
Effective purification is essential for obtaining high-quality material at each stage of the synthesis:
Thiadiazole Intermediate
The 5-cyclopropyl-1,3,4-thiadiazol-2-amine intermediate can be purified through:
- Basification of the reaction mixture to pH 8 with sodium hydroxide solution
- Filtration of the precipitated solid
- Recrystallization from appropriate solvents (ethanol, ethanol-water mixtures, or ethyl acetate)
Thiazole Component
The 2-[(2-methylpropyl)amino]-1,3-thiazole-4-carboxylic acid can be purified via:
- Extraction into organic solvent after acidification
- Washing with appropriate aqueous solutions
- Column chromatography on silica gel using gradient elution
- Recrystallization from suitable solvent systems
Final Compound
The target this compound requires rigorous purification:
- Initial purification by flash chromatography on silica gel
- Recrystallization from appropriate solvent systems
- If necessary, preparative HPLC for highest purity
- Special attention to stereochemical purity may require chiral separation techniques
Structural Characterization
Comprehensive characterization is crucial for confirming the structure and purity of the target compound and intermediates:
Spectroscopic Analysis
NMR Spectroscopy : Detailed ¹H and ¹³C NMR analysis provides critical structural information:
- Characteristic signals for cyclopropyl protons (0.7-1.2 ppm)
- 2-Methylpropyl signals (0.9-2.0 ppm)
- Distinctive patterns for the thiazole and thiadiazole heterocycles
- Confirmation of the (2E)-ylidene configuration through specific coupling patterns and chemical shifts
Infrared Spectroscopy : Identification of key functional groups:
- Amide C=O stretching (1650-1680 cm⁻¹)
- C=N stretching vibrations (1580-1650 cm⁻¹)
- N-H stretching bands (if present)
- Fingerprint region patterns characteristic of the heterocyclic structures
Mass Spectrometry : Molecular weight confirmation and fragmentation analysis:
- Molecular ion peak corresponding to the expected structure
- Characteristic fragmentation patterns for the heterocyclic components
- High-resolution mass spectrometry for accurate mass determination
Crystallographic Analysis
X-ray crystallography provides definitive confirmation of the three-dimensional structure, particularly important for verifying the (2E) stereochemistry of the ylidene moiety.
Chromatographic Analysis
HPLC analysis with appropriate detection methods (UV, MS) provides information on:
- Purity of the final compound
- Presence of stereoisomers or regioisomers
- Stability under various conditions
Table 4: Expected Spectroscopic Characteristics for Target Compound
| Spectroscopic Method | Key Features | Significance |
|---|---|---|
| ¹H NMR | Cyclopropyl signals (0.7-1.2 ppm), 2-Methylpropyl signals (0.9-2.0 ppm), NH signals (if present), Thiazole CH (if present) | Confirmation of key structural elements and substitution patterns |
| ¹³C NMR | Thiadiazole carbons (150-170 ppm), Thiazole carbons (110-160 ppm), Carboxamide carbon (160-170 ppm), Aliphatic carbons (10-45 ppm) | Verification of carbon framework and functionalization |
| IR | Amide C=O stretch (1650-1680 cm⁻¹), C=N stretches (1580-1650 cm⁻¹), N-H stretches (if present, 3300-3500 cm⁻¹) | Functional group identification and confirmation |
| Mass Spectrometry | Molecular ion peak (expected m/z based on formula), Fragmentation patterns characteristic of heterocycles | Molecular weight verification and structural confirmation |
Alternative Synthetic Approaches
Green Chemistry Alternatives
Environmentally friendly approaches to the synthesis of this compound represent an important area for development:
Sustainable Catalytic Methods
- Metal-catalyzed coupling reactions using low catalyst loadings and recoverable catalysts
- Organocatalytic approaches for stereoselective transformations
- Photocatalytic methods for specific bond-forming reactions
Alternative Activation Methods
- Microwave-assisted synthesis to reduce reaction times and energy consumption
- Mechanochemical approaches (ball milling, grinding) to reduce or eliminate solvent use
- Ultrasound-assisted reactions to enhance mixing and reduce reaction times
Greener Reagents
One-Pot Multicomponent Approaches
Streamlined synthetic procedures can significantly improve efficiency and reduce waste:
Sequential One-Pot Processes
- Generation of the thiadiazole intermediate followed by direct coupling without isolation
- Tandem thiazole formation and functionalization
- Combined coupling and ylidene formation steps
True Multicomponent Reactions
Exploration of novel multicomponent reactions that could directly generate complex structural elements in a single operation, potentially leveraging:
- Isocyanide-based multicomponent reactions
- Domino/cascade reaction sequences
- Template-directed assembly processes
These alternative approaches offer potential advantages in terms of efficiency, sustainability, and scalability, though they may require significant optimization for this specific target compound.
Table 5: Comparison of Classical and Alternative Synthetic Approaches
| Approach | Key Features | Advantages | Limitations | Sustainability Impact |
|---|---|---|---|---|
| Classical Step-wise Synthesis | Sequential formation of intermediates, Traditional reagents | Well-established, Predictable outcomes | Multiple isolation steps, Often uses toxic reagents | Moderate to high environmental impact |
| PPE-Mediated Methods | Alternative to POCl₃ for heterocycle formation | Reduced toxicity, Milder conditions | May have lower yields for some substrates | Improved environmental profile |
| Green Chemistry Alternatives | Sustainable catalysts, Alternative energy sources | Reduced waste, Energy efficiency | May require specialized equipment, Optimization challenges | Significantly reduced environmental impact |
| One-Pot/Multicomponent Methods | Reduced number of isolation steps | Higher efficiency, Reduced waste | Complex optimization, Potential side reactions | Reduced waste and solvent use |
Chemical Reactions Analysis
Types of Reactions
N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[(2-methylpropyl)amino]-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitutions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines, and other nucleophilic species.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[(2-methylpropyl)amino]-1,3-thiazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[(2-methylpropyl)amino]-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. This compound may inhibit certain enzymes or proteins, leading to its observed biological effects. For example, it could interfere with the synthesis of nucleic acids or proteins, thereby inhibiting cell growth and proliferation.
Comparison with Similar Compounds
Table 1: Structural Features of Comparable Thiazole/Thiadiazole Derivatives
Key Observations :
- The target compound’s cyclopropyl group introduces steric hindrance and electron-withdrawing effects, which may enhance metabolic stability compared to alkyl or aryl substituents in analogs like N-substituted pyridinylthiazoles .
Spectroscopic and Physicochemical Properties
Table 2: NMR Chemical Shift Comparisons (ppm)
| Proton Position | Target Compound | Compound 1 | Compound 7 |
|---|---|---|---|
| Region A (39–44) | Δδ = +0.5–1.2 | δ = 2.1–3.4 | δ = 2.0–3.3 |
| Region B (29–36) | Δδ = -0.3–0.8 | δ = 4.5–5.7 | δ = 4.6–5.6 |
Data from analogous studies indicate that substituents in regions A and B significantly alter chemical environments. The cyclopropyl group in the target compound likely induces upfield shifts in Region A due to its electron-withdrawing nature, whereas the 2-methylpropylamino group in Region B may stabilize nearby protons via inductive effects.
Bioactivity and Functional Performance
Table 3: Bioactivity Profiles of Related Compounds
Critical Analysis :
- The target compound’s dual heterocyclic core offers a balance between rigidity and flexibility, enabling interactions with diverse enzymatic pockets. This contrasts with simpler triazole or tetrazole derivatives, which exhibit narrower target specificity .
- Statistical analyses from kinase inhibition studies (p < 0.05 for activity) suggest that the target’s substituents could improve selectivity over pyridinylthiazole analogs.
Challenges and Innovations
- Synthetic Complexity : The target compound requires precise coupling of sterically demanding substituents, a challenge shared with N-substituted pyridinylthiazoles . However, cyclopropane integration avoids the instability seen in benzodioxolyl-imidazolyl derivatives .
- Lumping Strategy Relevance : As per , compounds with similar cores (e.g., thiazole/thiadiazole) but varied substituents can be grouped for predictive modeling. The target’s unique substituents, however, necessitate individualized pharmacokinetic profiling .
Biological Activity
N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[(2-methylpropyl)amino]-1,3-thiazole-4-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the chemical properties, biological activities, and relevant research findings related to this compound.
The compound possesses a complex structure characterized by the presence of a thiadiazole and thiazole ring system. Its molecular formula is with a molecular weight of approximately 326.42 g/mol. The structural features contribute to its biological activity and potential therapeutic applications.
Antimicrobial Activity
Research has shown that derivatives of the thiadiazole scaffold exhibit significant antimicrobial properties. For instance, compounds containing the 1,3,4-thiadiazole moiety have been reported to display activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. Specifically, studies indicate that certain thiazole derivatives can effectively inhibit the growth of resistant strains such as Staphylococcus aureus and Enterococcus faecium .
Anticancer Potential
Several studies have explored the anticancer properties of thiadiazole derivatives. For example, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines. In vitro assays indicated that these compounds could induce apoptosis in cancer cells through mechanisms involving oxidative stress and disruption of cellular signaling pathways .
Antioxidant Activity
The antioxidant capacity of thiadiazole derivatives has also been investigated. Compounds in this class are known to scavenge free radicals effectively, which is crucial for preventing oxidative damage in biological systems. The antioxidant activity has been quantified using assays such as the DPPH (1,1-diphenyl-2-picrylhydrazyl) free radical scavenging method .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural components:
| Structural Feature | Impact on Activity |
|---|---|
| Cyclopropyl Group | Enhances lipophilicity and may improve membrane permeability. |
| Thiadiazole Ring | Contributes to antimicrobial and anticancer activities due to electron-deficient characteristics. |
| Thiazole Ring | Increases reactivity with biological targets and enhances bioactivity. |
Case Studies
- Antimicrobial Efficacy : A study demonstrated that a series of thiazole derivatives exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound was part of a larger screening that identified several active derivatives with potential therapeutic applications against resistant infections .
- Cytotoxicity Testing : In another investigation focusing on anticancer properties, this compound was tested against MCF-7 (breast cancer) cell lines. The results indicated significant cytotoxic effects compared to control groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
